Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)-
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Overview
Description
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide: is a chemical compound with the molecular formula C22H30N4O4S3 and a molecular weight of 510.693 . This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the reaction of 2-aminothiophenol with a suitable halogenated aromatic compound.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phenothiazine core with a sulfonyl chloride derivative.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the sulfonamide intermediate.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide involves its interaction with specific molecular targets and pathways . The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioproperazine: A related compound used as an antipsychotic agent.
Fluphenazine: Another phenothiazine derivative with antipsychotic effects.
Uniqueness
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce side effects compared to other phenothiazine derivatives .
Properties
CAS No. |
3773-37-3 |
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Molecular Formula |
C22H30N4O4S3 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O4S3/c1-23(2)33(29,30)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)31-22)12-6-11-24-13-15-25(16-14-24)32(3,27)28/h4-5,7-10,17H,6,11-16H2,1-3H3 |
InChI Key |
GCQSBCDRVDTMSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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